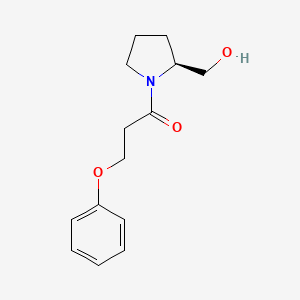

N-(3-phenoxy)propionyl-prolinol

描述

属性

分子式 |

C14H19NO3 |

|---|---|

分子量 |

249.30 g/mol |

IUPAC 名称 |

1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-phenoxypropan-1-one |

InChI |

InChI=1S/C14H19NO3/c16-11-12-5-4-9-15(12)14(17)8-10-18-13-6-2-1-3-7-13/h1-3,6-7,12,16H,4-5,8-11H2/t12-/m0/s1 |

InChI 键 |

ADFJTDBVTVKJEE-LBPRGKRZSA-N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)CCOC2=CC=CC=C2)CO |

规范 SMILES |

C1CC(N(C1)C(=O)CCOC2=CC=CC=C2)CO |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

N-(3-phenoxy)propionyl-prolinol has shown promise as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest potential applications in treating cardiovascular diseases and other metabolic disorders.

Cardiovascular Applications

Research indicates that compounds similar to this compound may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Such mechanisms can help in managing conditions like dyslipidemia and atherosclerosis, where abnormal lipid levels contribute to cardiovascular risks .

Anticancer Activity

Recent studies have highlighted the anticancer properties of phenoxy derivatives, including this compound. A series of phenoxy thiazoles were synthesized and exhibited significant cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could also be explored for similar effects . The mechanism appears to involve the repression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in tumor growth and survival .

Anticancer Efficacy

In one study, a series of compounds derived from phenoxy propionates were tested against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity . This suggests that this compound could be a candidate for further development as an anticancer agent.

Cardiovascular Effects

Another research effort focused on the lipid-modulating effects of compounds structurally related to this compound. These studies demonstrated that such compounds could effectively alter LDL particle size and reduce triglyceride levels, thereby improving overall cardiovascular health outcomes .

Summary Table of Applications

相似化合物的比较

Antioxidant Activity

The antioxidant efficacy of phenoxy-substituted compounds is influenced by substituent type and position. Evidence from Schiff bases and 1,3-thiazolidine-4-ones (Molecules, 2010) highlights the following trends:

Key Observations :

- Electron-donating groups (e.g., -OH) enhance antioxidant activity more significantly than 3-phenoxy groups.

- The 3-phenoxy substituent’s moderate activity suggests a balance between electron donation and steric effects, which may apply to N-(3-phenoxy)propionyl-prolinol.

Physicochemical Properties

Comparative data from N-(3-Phenylpropionyl)glycine (CAS# 56613-60-6) provide a baseline for assessing phenoxy-propionyl derivatives:

| Property | N-(3-Phenylpropionyl)glycine | Hypothetical this compound* |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | Likely C₁₆H₂₁NO₄ (estimated) |

| Molecular Weight | 207.226 g/mol | ~300–320 g/mol (estimated) |

| Melting Point | 118°C | Not available in evidence |

| Boiling Point | 480°C | Not available in evidence |

| Density | 1.202 g/cm³ | Likely higher due to prolinol’s rigidity |

*Note: Direct data for this compound are absent in the evidence; estimates are based on structural analogs.

Structural Implications :

- The 3-phenoxy group’s aromaticity could enhance lipophilicity, affecting solubility and membrane permeability.

常见问题

Q. What are the recommended synthetic routes for N-(3-phenoxy)propionyl-prolinol, and how can enantiomeric purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-phenoxypropionic acid with prolinol via activated intermediates like acyl chlorides (e.g., 3-phenylpropionyl chloride derivatives). Enantiomeric purity can be achieved using chiral auxiliaries or enzymatic resolution. For characterization, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and validate purity via polarimetry or circular dichroism (CD). Stability during synthesis should be monitored using TLC or LC-MS to detect racemization .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the propionyl-prolinol backbone. Key signals include the prolinol NH (~5.0 ppm, broad) and the phenoxy aromatic protons (6.8–7.4 ppm).

- MS : High-resolution mass spectrometry (HRMS) in ESI+ mode can verify the molecular ion ([M+H]). Fragmentation patterns (e.g., loss of phenoxy group) aid structural confirmation.

- IR : Look for carbonyl stretching (~1720 cm) and hydroxyl absorption (~3300 cm).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What protocols ensure stability during storage of this compound?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., free prolinol or 3-phenoxypropionic acid). Use stabilizers like antioxidants (BHT) for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardized Assays : Use cell lines (e.g., HEK-293 for receptor binding) with strict controls for pH, temperature, and solvent (DMSO ≤0.1%).

- Dose-Response Curves : Include EC/IC values with 95% confidence intervals. Replicate experiments across independent labs.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Reference studies on pyrethroid metabolites (e.g., 3-phenoxybenzoic acid) for mechanistic parallels .

Q. What strategies optimize microbial degradation studies for this compound in environmental samples?

- Methodological Answer :

- Strain Selection : Use marine-derived Pseudomonas spp. (isolated via selective media with 3-phenoxypropionic acid as the sole carbon source).

- Degradation Monitoring : Employ HPLC-UV (λ = 254 nm) to track parent compound depletion. Confirm metabolite identity via GC-MS (e.g., phenoxyacetic acid derivatives).

- Transcriptomic Analysis : Perform RNA-seq on bacterial consortia to identify upregulated catabolic genes (e.g., hydrolases, cytochrome P450) .

Q. How can metabolic stability and hepatotoxicity of this compound be assessed in vitro?

- Methodological Answer :

- Hepatic Microsomes : Incubate with pooled human liver microsomes (HLMs) and NADPH cofactor. Quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Cl).

- Cytotoxicity : Use HepG2 cells with MTT assays. Measure IC and compare to structural analogs (e.g., fentanyl derivatives) for toxicity trends .

Q. What computational methods predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of GABA receptors or opioid receptors. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields).

- QSAR Models : Train on datasets of prolinol derivatives to correlate logP, polar surface area, and IC values. Cross-reference with in vivo behavioral assays (e.g., rodent models for sedation) .

Data Contradiction Analysis

Q. How should discrepancies in enantiomer-specific activity of this compound be addressed?

- Methodological Answer :

- Enantiomer Separation : Use preparative SFC (supercritical fluid chromatography) with chiral stationary phases.

- Biological Testing : Compare (R)- and (S)-enantiomers in parallel assays (e.g., calcium flux in neuronal cells).

- Structural Dynamics : Perform NMR titration studies to assess enantiomer-receptor binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。